ONO Tridentate Coordination: Exclusive to the 2,6-Dihydroxy Arrangement vs. 2,4-Dihydroxybenzohydrazide
The Schiff base ligand 4-chloro-N'-[(E)-(2,6-dihydroxyphenyl)methylidene]benzohydrazide (HBHDH), derived from 2,6-dihydroxybenzaldehyde, functions as a monobasic tridentate ONO-donor ligand. In the free ligand, the hydroxyl group at C2 participates in intramolecular hydrogen bonding (νO–H at ~3295 cm⁻¹), and upon metal coordination, the phenolic O at C2 deprotonates and coordinates together with the carbonyl O and azomethine N, forming a stable 1:2 metal-to-ligand octahedral geometry for Fe(II), Co(II), Ni(II), Cu(II), and Mn(II) [1]. By contrast, the C6 hydroxyl group does not coordinate to the metal centre [1]. This coordination mode is structurally inaccessible to 2,4-dihydroxybenzohydrazide, where the hydroxyl groups occupy non-equivalent positions that disfavour simultaneous ONO chelation. The IR spectral shift of ν(C–O)phenolic from 1295 cm⁻¹ (free ligand) to 1215–1233 cm⁻¹ (complexes) provides direct spectroscopic evidence of the C2-OH involvement in complex formation [1].
| Evidence Dimension | Ligand denticity and coordination mode |
|---|---|
| Target Compound Data | ONO tridentate coordination (C2-OH deprotonation + C=O + C=N); ν(C–O)phenolic shifts from 1295 → 1215–1233 cm⁻¹ upon complexation; C6-OH remains non-coordinating (νO–H band at 3152–3448 cm⁻¹ retained in all complexes) |
| Comparator Or Baseline | 2,4-Dihydroxybenzohydrazide: hydroxyl groups at C2 and C4 positions cannot form an analogous ONO tridentate chelation ring due to geometric constraints (C4-OH is para to the hydrazide linkage and cannot bridge to the same metal centre alongside the carbonyl oxygen) |
| Quantified Difference | The 2,6-isomer enables a single ONO tridentate binding mode with octahedral 1:2 (M:L) stoichiometry. The 2,4-isomer is limited to bidentate (O,O or O,N) coordination and cannot achieve structurally equivalent octahedral bis-complexes. |
| Conditions | Schiff base synthesised from 4-chlorobenzohydrazide + 2,6-dihydroxybenzaldehyde in ethanol; metal complexation in hot ethanol with 0.1 N NaOH at pH ~7; characterisation by FTIR, ¹H NMR, UV-Vis, molar conductance, magnetic moment, and elemental analysis [1] |
Why This Matters
Procurers requiring a reproducible tridentate chelating scaffold for synthesising stable transition-metal complexes with defined octahedral geometry must select the 2,6-dihydroxy isomer; the 2,4-dihydroxy analog cannot deliver the same coordination chemistry.
- [1] Pallai, D. B.; Badekar, R. R.; Momin, K. I.; Bondge, A. S.; Nagargoje, G. R.; Kadam, P. D.; Panchgalle, S. P.; More, V. S. Synthesis, Spectral and Biological Studies of Co(II), Fe(II), Ni(II), Cu(II), Pd(II), Mn(II), Hg(II), Cd(II), and Zn(II) Complexes Derived from Benzohydrazide Schiff Base. J. Appl. Organomet. Chem., 2024, 4(1), 76–87. IR: ν(N-H) 3190, ν(C=O) 1629, ν(C=N) 1605, phenolic ν(C-O) 1295 cm⁻¹; C6-OH band retained at 3152–3448 cm⁻¹ in all complexes; 1:2 M:L stoichiometry confirmed. View Source
